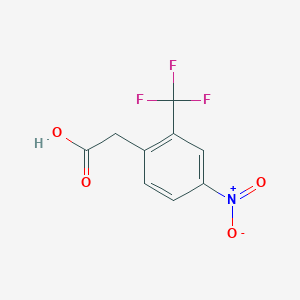

4-Nitro-2-(trifluoromethyl)phenylacetic acid

Description

4-Nitro-2-(trifluoromethyl)phenylacetic acid (CAS: 199469-91-5) is a substituted phenylacetic acid derivative with the molecular formula C₉H₆F₃NO₄ and a molecular weight of 249.14 g/mol . Structurally, it consists of a phenyl ring substituted with a nitro (-NO₂) group at the 4-position and a trifluoromethyl (-CF₃) group at the 2-position, attached to an acetic acid side chain.

Properties

IUPAC Name |

2-[4-nitro-2-(trifluoromethyl)phenyl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO4/c10-9(11,12)7-4-6(13(16)17)2-1-5(7)3-8(14)15/h1-2,4H,3H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWYLSNCPPXAEER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701253805 | |

| Record name | 4-Nitro-2-(trifluoromethyl)benzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701253805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199469-91-5 | |

| Record name | 4-Nitro-2-(trifluoromethyl)benzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=199469-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitro-2-(trifluoromethyl)benzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701253805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nitration-Substitution-Hydrolysis Route

Nitration of 4-Substituted Halobenzenes

The foundational method, as detailed in patent CN101805265A, begins with 4-substituted halobenzenes (e.g., 4-chloro-2-trifluoromethylbenzene). Nitration is achieved using a mixed acid system (concentrated nitric and sulfuric acids) in polar solvents such as dichloromethane or dimethyl sulfoxide (DMSO). The reaction proceeds at controlled temperatures (30–40°C) to direct nitro group placement ortho to the halogen and meta to the trifluoromethyl group, yielding intermediates like 2-chloro-5-nitro-3-trifluoromethylbenzene .

Key Reaction Parameters:

Substitution with Cyanoacetate Derivatives

The halogenated intermediate undergoes nucleophilic substitution with methyl cyanoacetate or ethyl cyanoacetate under alkaline conditions (e.g., potassium carbonate in DMSO). This step replaces the halogen with a cyanomethyl group, forming 2-nitro-4-trifluoromethylbenzyl cyanide . The use of potassium iodide as a catalyst accelerates the reaction, achieving 85–90% conversion in 4–6 hours at 80°C.

Mechanistic Insights:

Hydrolysis to Phenylacetic Acid

The nitrile intermediate is hydrolyzed in strong acidic (HCl, H₂SO₄) or basic (NaOH, KOH) aqueous solutions. Acidic hydrolysis (6M HCl, reflux for 12 hours) directly yields the carboxylic acid, while basic hydrolysis requires subsequent acidification. This step achieves 90–95% purity with yields of 70–85%.

Advantages of This Route:

Oxidation of Nitroethyl Intermediates

Nitroethane Condensation

Patent EP3670492A1 describes an alternative approach involving nitroethane condensation with aromatic aldehydes. While primarily targeting phenoxyphenyl ketones, this method’s oxidation step (e.g., KMnO₄ or H₂O₂ ) can adapt to synthesize phenylacetic acids. For example, oxidizing 4-nitro-2-(trifluoromethyl)-1-(1-nitroethyl)benzene in acidic conditions cleaves the nitroethyl group to a carboxylic acid.

Reaction Conditions:

Comparative Analysis of Synthetic Routes

Yield and Purity

| Method | Overall Yield | Purity | Key Advantages |

|---|---|---|---|

| Nitration-Substitution | 40–70% | 90–95% | Scalable, minimal by-products |

| Oxidation | 60–75% | 85–90% | Avoids halogenated intermediates |

Chemical Reactions Analysis

4-Nitro-2-(trifluoromethyl)phenylacetic acid undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The compound can undergo substitution reactions, particularly at the benzylic position.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions . The major products formed from these reactions vary based on the specific conditions and reagents used.

Scientific Research Applications

Organic Synthesis

One of the primary applications of 4-Nitro-2-(trifluoromethyl)phenylacetic acid is as an intermediate in organic synthesis. It serves as a precursor for various pharmaceuticals and agrochemicals, facilitating the development of new compounds with enhanced biological activity. The compound's reactivity allows for modifications through oxidation, reduction, and substitution reactions.

Pharmaceutical Development

The compound has garnered attention in pharmaceutical research due to its potential biological activities. Studies have indicated that it may interact with specific biological targets, making it a candidate for drug development. Its unique electron-withdrawing groups enhance its stability and lipophilicity, which are crucial for drug efficacy.

Biological Studies

Research exploring the interactions of 4-Nitro-2-(trifluoromethyl)phenylacetic acid with biological systems has revealed various effects on cellular components. The nitro group can be reduced to form reactive intermediates that may influence cellular pathways, suggesting potential therapeutic applications in treating diseases.

Industrial Applications

In industry, this compound is utilized in the production of dyes and pigments due to its vibrant color properties. Additionally, it plays a role in synthesizing other industrial chemicals, contributing to material science advancements.

Case Study 1: Drug Development

A study examining the pharmacological potential of 4-Nitro-2-(trifluoromethyl)phenylacetic acid demonstrated its ability to inhibit specific enzymes involved in metabolic pathways associated with cancer proliferation. The results indicated that modifications to the compound could lead to more effective therapeutic agents against certain types of cancer.

Case Study 2: Agrochemical Research

In agricultural research, this compound has been investigated for its efficacy as an herbicide. Trials showed that formulations containing 4-Nitro-2-(trifluoromethyl)phenylacetic acid exhibited significant herbicidal activity against common weeds, suggesting its potential use in sustainable farming practices.

Mechanism of Action

The mechanism of action of 4-Nitro-2-(trifluoromethyl)phenylacetic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s stability and lipophilicity, allowing it to interact more effectively with biological membranes and proteins .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following compounds are compared based on substituent positions, functional groups, and physicochemical properties:

Key Differences in Properties and Reactivity

Acidity: The trifluoromethyl and nitro groups in 4-nitro-2-(trifluoromethyl)phenylacetic acid enhance its acidity compared to non-fluorinated analogs. However, its acidity is lower than benzoic acid derivatives (e.g., 4-nitro-2-(trifluoromethyl)benzoic acid, pKa ~1.5–2.0) due to the acetic acid side chain’s reduced electron-withdrawing effect .

Synthetic Accessibility :

- Synthesis of the target compound involves nitration and substitution steps, as outlined in methods for 2-nitro-4-substituted phenylacetic acids . In contrast, benzoic acid derivatives (e.g., ) require direct nitration of trifluoromethyl-substituted benzene precursors.

Cost and Availability :

- 4-Nitro-2-(trifluoromethyl)benzoic acid (CAS 320-37-6) is priced at JPY 30,000/5g , indicating that phenylacetic acid derivatives may command similar or higher prices due to additional synthetic steps.

Biological Activity

4-Nitro-2-(trifluoromethyl)phenylacetic acid (CAS number: 199469-91-5) is an aromatic carboxylic acid notable for its unique structural features, including a nitro group and a trifluoromethyl group on the phenyl ring. This compound has garnered interest due to its potential biological activities, which include antimicrobial and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of 4-Nitro-2-(trifluoromethyl)phenylacetic acid is C₉H₆F₃NO₄, with a molecular weight of approximately 249.14 g/mol. The presence of electron-withdrawing groups like the trifluoromethyl and nitro groups significantly influences its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₆F₃NO₄ |

| Molecular Weight | 249.14 g/mol |

| CAS Number | 199469-91-5 |

| Functional Groups | Nitro, Trifluoromethyl |

The biological activity of 4-Nitro-2-(trifluoromethyl)phenylacetic acid is primarily attributed to its ability to interact with specific molecular targets within biological systems. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to various biological effects. Additionally, the trifluoromethyl group enhances the compound's stability and lipophilicity, facilitating better interaction with biological membranes and proteins.

Antimicrobial Properties

Research indicates that 4-Nitro-2-(trifluoromethyl)phenylacetic acid exhibits antimicrobial activity against certain bacterial strains. This property is particularly relevant in the context of developing new antibiotics or antimicrobial agents. The exact mechanism by which this compound exerts its antimicrobial effects remains an area of ongoing research.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound also shows potential anti-inflammatory effects. Studies suggest that it may modulate inflammatory pathways, making it a candidate for pain management and treatment of inflammatory conditions. The trifluoromethyl group may enhance its bioavailability and interaction with inflammatory mediators.

Case Studies and Research Findings

- In Vitro Studies : In vitro assays have demonstrated that 4-Nitro-2-(trifluoromethyl)phenylacetic acid can inhibit the growth of various bacterial strains. The compound's effectiveness varies depending on the specific strain and concentration used.

- Inflammation Models : Animal models have shown that administration of this compound can lead to a reduction in inflammatory markers, suggesting its potential use in treating conditions characterized by excessive inflammation.

- Structure-Activity Relationship (SAR) : SAR studies indicate that modifications to the phenyl ring or the introduction of additional functional groups may enhance the biological activity of this compound. For example, compounds with similar trifluoromethyl substitutions have been noted for increased potency in inhibiting specific biological pathways .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-nitro-2-(trifluoromethyl)phenylacetic acid?

- Methodological Answer : A common approach involves nitration of 2-(trifluoromethyl)phenylacetic acid under controlled conditions. For example, using a mixture of nitric acid and sulfuric acid at 0–5°C to minimize side reactions. Subsequent purification via recrystallization (e.g., ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product .

- Key Considerations : Monitor reaction progress with TLC (hexane:ethyl acetate, 9:1) and confirm regioselectivity via and NMR to ensure nitro-group placement at the para position relative to the acetic acid moiety .

Q. How can purity and structural integrity be validated for this compound?

- Analytical Workflow :

- Purity : HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection at 254 nm.

- Structural Confirmation :

- NMR (DMSO-): Look for aromatic protons (δ 7.5–8.5 ppm) and acetic acid protons (δ 3.6–3.8 ppm).

- NMR: Confirm trifluoromethyl group resonance (δ -60 to -65 ppm).

- Mass Spectrometry (MS) : ESI-MS in negative mode for molecular ion [M–H] .

Q. What safety precautions are essential during handling?

- Hazard Mitigation :

- Use PPE (gloves, goggles) and work in a fume hood due to hazards (H302, H315, H319).

- Avoid inhalation (P261, P271) and skin contact (P280). Quench spills with inert adsorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How do electronic effects of the nitro and trifluoromethyl groups influence reactivity in cross-coupling reactions?

- Mechanistic Insight : The nitro group is a strong electron-withdrawing meta-director, while the trifluoromethyl group is a weaker electron-withdrawing ortho/para-director. This creates competing electronic effects, which can be modeled computationally (DFT studies) to predict sites for Suzuki-Miyaura or Ullmann couplings .

- Experimental Design : Use Pd-catalyzed reactions with aryl halides and track regioselectivity via LC-MS. Compare results with computational predictions .

Q. How to resolve contradictions in reported melting points (e.g., 156°C vs. 148–152°C)?

- Data Contradiction Analysis :

- Perform DSC to identify polymorphs.

- Characterize crystalline forms via XRD and compare with literature (e.g., NIST data ).

- Assess impurity profiles using GC-MS or NMR .

Q. What strategies optimize yield in large-scale synthesis while minimizing byproducts?

- Process Engineering :

- Use flow chemistry to control exothermic nitration steps.

- Employ membrane separation (e.g., nanofiltration) to isolate the product from unreacted precursors .

- Monitor reaction kinetics in real-time with FTIR or Raman spectroscopy .

Methodological Challenges

Q. How to address signal splitting in NMR due to the trifluoromethyl group?

- Advanced NMR Techniques :

- Use high-field NMR (≥500 MHz) and decoupling methods.

- Compare with reference spectra (e.g., NIST Chemistry WebBook ).

- Consider - HOESY to study spatial interactions .

Q. What computational tools predict metabolic pathways or environmental degradation of this compound?

- In Silico Modeling :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.